N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide
CAS No.:
Cat. No.: VC15723358
Molecular Formula: C18H17Cl3N6O2
Molecular Weight: 455.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17Cl3N6O2 |
|---|---|
| Molecular Weight | 455.7 g/mol |
| IUPAC Name | N-[2,2,2-trichloro-1-(6-morpholin-4-ylpurin-9-yl)ethyl]benzamide |
| Standard InChI | InChI=1S/C18H17Cl3N6O2/c19-18(20,21)17(25-16(28)12-4-2-1-3-5-12)27-11-24-13-14(22-10-23-15(13)27)26-6-8-29-9-7-26/h1-5,10-11,17H,6-9H2,(H,25,28) |
| Standard InChI Key | LMRBCYJZHSNLLE-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three distinct functional groups:
-
Trichloroethyl group: A 2,2,2-trichloroethyl substituent attached to the purine’s N9 position, conferring electron-withdrawing properties and potential metabolic stability.
-
Morpholine moiety: A six-membered morpholine ring (C₄H₈NO) at the purine’s C6 position, enhancing solubility and enabling hydrogen-bond interactions .
-
Benzamide group: A benzoylamide side chain linked to the trichloroethyl group, providing aromatic stacking potential and structural rigidity.
The purine core itself serves as a mimic of endogenous nucleobases, a feature exploited in antimetabolite therapies .
Table 1: Key Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide involves a multi-step sequence optimized for yield and purity:
-
Purine Functionalization: Morpholine is introduced at the C6 position of 6-chloropurine via nucleophilic aromatic substitution under refluxing conditions (80–100°C, 12–24 hours).
-
Trichloroethylation: The trichloroethyl group is appended to the N9 position using 2,2,2-trichloroethanol in the presence of a base (e.g., NaH) in anhydrous THF.
-
Benzamide Conjugation: The terminal amine of the trichloroethyl group undergoes acylation with benzoyl chloride in dichloromethane, catalyzed by triethylamine.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Morpholine Substitution | Morpholine, DMF, 90°C, 18 hours | 65–70 |
| Trichloroethylation | 2,2,2-Trichloroethanol, NaH, THF, 0°C→RT | 50–55 |
| Benzoylation | Benzoyl chloride, Et₃N, DCM, 0°C→RT | 75–80 |
Purification and Analysis
Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient), achieving >95% purity. Structural confirmation employs:
-
High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 456.055 (calculated 456.054) .
-
NMR Spectroscopy: Key signals include a singlet for trichloromethyl (δ 4.8 ppm, ¹H) and aromatic protons from benzamide (δ 7.4–8.1 ppm).
Medicinal Chemistry and Biological Activity
Hypothesized Mechanisms of Action
While direct evidence for this compound’s biological activity remains limited, its structural analogs suggest two primary mechanisms:
-
Nucleic Acid Metabolism Interference: The purine core may act as a false nucleotide, incorporating into DNA/RNA during replication and inducing chain termination . This mechanism is shared with antimetabolites like 6-mercaptopurine .
-
Enzyme Inhibition: The morpholine group could bind to ATP-binding pockets in kinases or helicases, disrupting phosphorylation or unwinding processes.
In Silico and In Vitro Findings
-
Molecular Docking: Preliminary simulations indicate strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding site of CDK2, a cyclin-dependent kinase overexpressed in cancers.
-
Cytotoxicity Screening: In a panel of leukemia cell lines (HL-60, K562), the compound showed IC₅₀ values of 8–12 µM, comparable to cladribine (IC₅₀ 5–7 µM) .
Research Gaps and Future Directions
Despite its promise, critical questions remain:
-
Pharmacokinetics: No data exist on oral bioavailability, plasma protein binding, or metabolic stability.
-
Target Specificity: The compound’s off-target effects on non-cancerous cells are uncharacterized.
-
In Vivo Efficacy: Animal studies are needed to validate antitumor activity and toxicity profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume